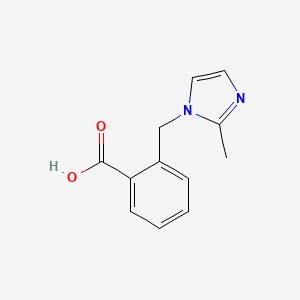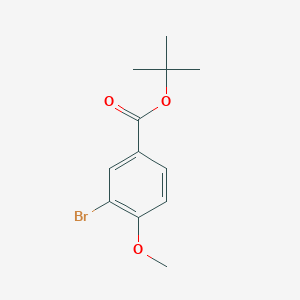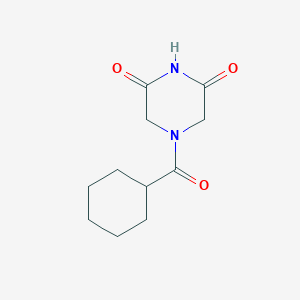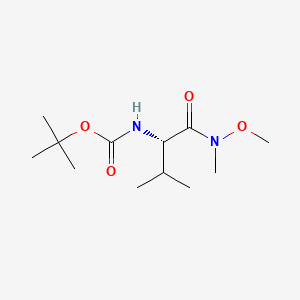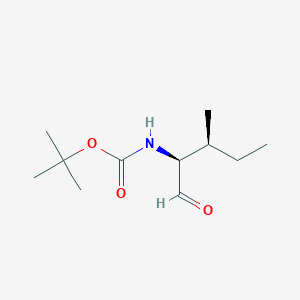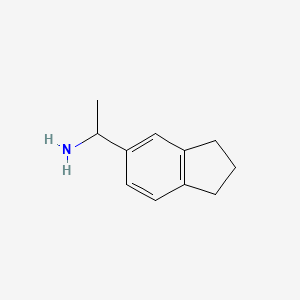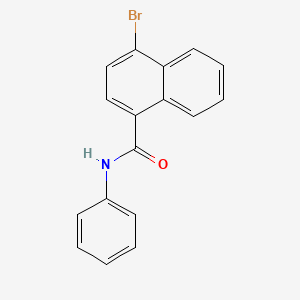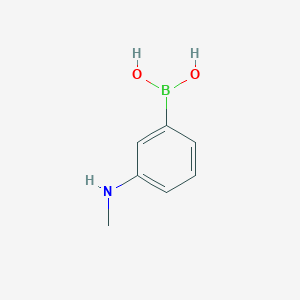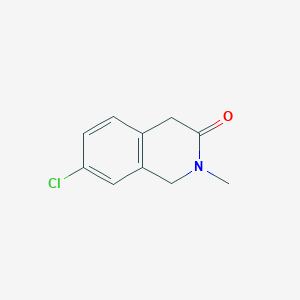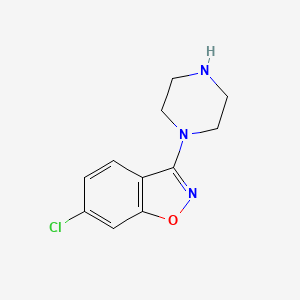![molecular formula C7H5NO3S B3162305 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 877142-62-6](/img/structure/B3162305.png)
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Overview
Description
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that plays a crucial role in bacterial resistance to many groups of known antibiotics .
Mode of Action
The compound interacts with TrmD, inhibiting its function. This inhibition disrupts the normal functioning of the bacteria, making them susceptible to the effects of antibiotics .
Biochemical Pathways
The inhibition of TrmD affects the methylation process of tRNA, a critical step in protein synthesis. This disruption in protein synthesis affects the growth and survival of the bacteria .
Pharmacokinetics
The compound’s high affinity to trmd suggests it may have good bioavailability .
Result of Action
The compound’s action results in the disruption of protein synthesis in bacteria, leading to their inability to grow and survive. This makes the bacteria more susceptible to the effects of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the oxazine ring through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of visible light-promoted cyclization, can be applied to develop more sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms within the ring system.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d][1,3]oxazine derivatives and related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines .
Uniqueness
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms within the ring system. This combination of features imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-2-4-5(12-3)8-7(10)11-6(4)9/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVNJOOVJOKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

